Calcium fumarate

Vue d'ensemble

Description

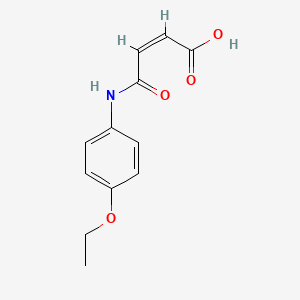

Calcium fumarate is a compound with the formula Ca(C2H2(COO)2) or (OOC-CH=CH-COO)Ca . It is a calcium salt of fumaric acid and has been used to enrich foods to boost calcium absorption . It has the E number "E367" .

Molecular Structure Analysis

The molecular formula of this compound is C4H2CaO4 . Its molar mass is 154.134 g/mol . The structure of this compound can be represented as O=C1O[Ca]OC(=O)\C=C\1 .Physical And Chemical Properties Analysis

This compound has a molar mass of 154.134 g/mol . The properties of this compound are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .Applications De Recherche Scientifique

Bioavailability and Pharmacokinetics : Calcium fumarate is used as a calcium supplement. A study comparing the bioavailability of calcium from this compound tablets with calcium gluconate found no significant difference in pharmacokinetic parameters, suggesting equivalent bioavailability (Nowak, Szulc-Musioł, & Ryszka, 2008).

Mechanical Properties for Supplement Formulation : Research on this compound trihydrate, considered for food and beverage enrichment, highlights its mechanical properties, such as elastic modulus and hardness. These properties are influenced by the crystal structure of the compound, which is crucial for tableting dietary supplements (Sun et al., 2015).

Equivalence in Calcium Absorption : A study on the absorption of this compound salts in rats showed that calcium absorption from this compound is equivalent to that from other common calcium salts like calcium citrate and calcium carbonate (Weaver et al., 2002).

Impact on Intracellular Calcium Handling : Dimethyl fumarate, a related compound, has been shown to alter intracellular calcium handling in immune cells, which may contribute to its immunosuppressive effects. This finding is relevant in the context of autoimmune diseases like multiple sclerosis and psoriasis (Herrmann et al., 2019).

Application in Osteoporosis : Research on the dynamics of total calcium concentration in blood after administering this compound in rat models of osteoporosis suggests potential applications in managing this condition (Ryszka, Dolińska, Suszka, & Suszka-Świtek, 2003).

Use in Psoriasis Treatment : Fumarates, including this compound, are used in treating psoriasis. Studies show that fumarate-based drugs are effective in moderate-to-severe psoriasis cases (Landeck et al., 2018).

Potential in Biotechnological Applications : A study on the enzymatic preparation of L-malate using this compound highlights its potential in biotechnological applications, such as reaction systems with product separation and enzyme recycling (Li et al., 2022).

Influence on Calcium Permeation : Research exploring the permeation of calcium ions from this compound through model membranes suggests implications for nutrient absorption and availability in the digestive tract (Dolińska, Mikulska, Ostróżka-Cieślik, & Ryszka, 2011).

Economic Aspects in Production : A study investigating the economics of using this compound in fumaric acid production by Rhizopus arrhizus compared to sodium fumarate production provides insights into the cost-effectiveness of different production methods (Gangl, Weigand, & Keller, 1990).

Mécanisme D'action

Safety and Hazards

Calcium Fumarate is labeled with the signal word “Warning” and hazard statement H319, which indicates that it causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

calcium;(E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRTWMBOUSPQON-TYYBGVCCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337577 | |

| Record name | (2E)-2-Butenedioic acid calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7718-51-6, 19855-56-2 | |

| Record name | Calcium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Butenedioic acid calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fumarate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD906S8V0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)

![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)

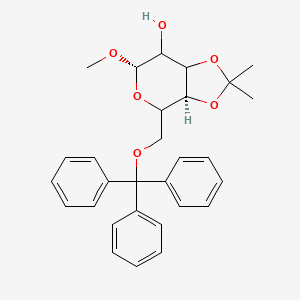

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)